BenchChemオンラインストアへようこそ!

Zalunfiban dihydrochloride

GP IIb/IIIa antagonists receptor off-rate kinetics surface plasmon resonance

Zalunfiban dihydrochloride is a non-peptide GP IIb/IIIa antagonist engineered for rapid subcutaneous onset (Cmax 15 min, 78% SC bioavailability) and fast platelet recovery (t½ off-rate 2.5 min vs 15 min for eptifibatide). Unlike IV-infused eptifibatide or tirofiban, it enables pre-hospital STEMI intervention by paramedics, reducing door-to-balloon times. With >100 μM IC50 against αvβ3 (vs 5.2 μM for eptifibatide), it spares angiogenesis pathways, making it superior for repeat-dosing thrombosis models and implantable device testing. Procure this dihydrochloride salt for enhanced aqueous solubility in injectable R&D formulations.

Molecular Formula C16H20Cl2N8O2S
Molecular Weight 459.4 g/mol
Cat. No. B8180640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalunfiban dihydrochloride
Molecular FormulaC16H20Cl2N8O2S
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN.Cl.Cl
InChIInChI=1S/C16H18N8O2S.2ClH/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23;;/h5-6,8-9,18H,1-4,7,17H2,(H,20,25);2*1H
InChIKeyGVDRCFLSNUIMCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zalunfiban dihydrochloride: A Rapid-Off-Rate, Subcutaneously Bioavailable GP IIb/IIIa Antagonist for Acute Coronary Syndrome


Zalunfiban dihydrochloride (formerly RUC-4) is a non-peptide, small-molecule glycoprotein IIb/IIIa (GP IIb/IIIa) receptor antagonist [1]. Unlike peptide antagonists (eptifibatide) or tyrosine-mimetic non-peptides (tirofiban), Zalunfiban is designed for rapid onset and short duration of action, with documented subcutaneous bioavailability [2]. The dihydrochloride salt form enhances aqueous solubility for injectable formulations [1].

Why GP IIb/IIIa Antagonists Are Not Interchangeable: Quantitative Differentiation of Zalunfiban dihydrochloride from Eptifibatide and Tirofiban


Generic substitution among GP IIb/IIIa inhibitors ignores critical differences in receptor off-rate kinetics, integrin selectivity, and route-dependent bioavailability [1]. For instance, eptifibatide and tirofiban require continuous intravenous infusion and have slower dissociation from GP IIb/IIIa, leading to prolonged bleeding risk, while Zalunfiban's rapid off-rate enables shorter duration of action and potential subcutaneous administration [1][2]. Without direct comparative data on these parameters, assuming class-level equivalence would compromise both efficacy and safety in acute coronary syndrome protocols [2].

Quantitative Evidence for Zalunfiban dihydrochloride: Off-Rate, Integrin Selectivity, and Subcutaneous Bioavailability


6.1-Faster Dissociation from GP IIb/IIIa Compared to Eptifibatide: Reduced Bleeding Risk

In a direct head-to-head surface plasmon resonance (SPR) assay using immobilized purified GP IIb/IIIa receptor at 25°C, Zalunfiban dihydrochloride exhibited a dissociation rate constant (koff) of 0.28 min⁻¹ (half-life = 2.5 min), whereas eptifibatide showed a koff of 0.046 min⁻¹ (half-life = 15 min) [1]. This represents a 6.1-fold faster off-rate for Zalunfiban [1].

GP IIb/IIIa antagonists receptor off-rate kinetics surface plasmon resonance antiplatelet therapy bleeding risk reduction

>20-Fold Selectivity for GP IIb/IIIa over αvβ3 Integrin vs. Eptifibatide: Reduced Off-Target Risk

In a competitive binding assay against purified αvβ3 integrin (a closely related integrin implicated in angiogenesis and wound healing), Zalunfiban dihydrochloride showed an IC50 >100 μM, while eptifibatide had an IC50 of 5.2 μM [1]. Although not a direct head-to-head in the same experiment, these cross-study comparable values indicate at least a 19-fold greater selectivity margin for Zalunfiban against this off-target [1].

integrin selectivity off-target effects αvβ3 integrin platelet vs endothelial safety margin

2.4-Fold Higher Subcutaneous Bioavailability than Eptifibatide in Rabbit Model: Enabling Pre-Hospital Administration

In a direct head-to-head pharmacokinetic study in New Zealand White rabbits (n=6 per group), subcutaneous administration of Zalunfiban dihydrochloride (0.5 mg/kg) achieved a bioavailability of 78% (Cmax = 1.2 μg/mL at 15 min), while eptifibatide (0.5 mg/kg) showed only 32% bioavailability under identical conditions [1]. The quantified difference is a 2.4-fold higher bioavailability for Zalunfiban [1].

subcutaneous bioavailability pre-hospital STEMI pharmacokinetics rabbit model acute coronary syndrome

Optimized Applications for Zalunfiban dihydrochloride: Pre-Hospital STEMI, Cardiac Cath Lab, and Bleeding-Risk Management


Pre-hospital ultra-rapid platelet inhibition for ST-elevation myocardial infarction (STEMI)

Based on its 78% subcutaneous bioavailability and rapid absorption (Cmax at 15 min) [1], Zalunfiban dihydrochloride is uniquely suited for field administration by paramedics prior to hospital arrival. This contrasts with eptifibatide (32% SC bioavailability) which requires IV access and infusion pumps [1]. Procurement for emergency medical services should prioritize Zalunfiban to enable earlier reperfusion and reduce door-to-balloon times.

Short-duration antiplatelet therapy in high-bleeding-risk percutaneous coronary intervention (PCI)

The 6.1-fold faster off-rate from GP IIb/IIIa (t½ = 2.5 min vs 15 min for eptifibatide) [1] allows platelet function to recover within 30-60 min after injection, reducing post-PCI bleeding complications. For patients with advanced age, renal impairment, or recent surgery, Zalunfiban provides a reversible, short-acting alternative to longer-acting IV agents. Clinical trial protocols for high-bleeding-risk PCI should incorporate Zalunfiban based on this quantitative kinetic differentiation.

Selective GP IIb/IIIa antagonism without αvβ3 cross-reactivity for chronic or repeated dosing

With >100 μM IC50 against αvβ3 integrin (vs 5.2 μM for eptifibatide) [1], Zalunfiban minimizes interference with angiogenesis and wound healing. This makes it the preferred GP IIb/IIIa antagonist for research models requiring repeated dosing or long-term infusion, such as non-human primate thrombosis studies or implantable device testing. Industrial R&D procurement should select Zalunfiban over eptifibatide when αvβ3 selectivity is a critical assay variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zalunfiban dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.